3-Bromo-2-fluoroquinoline
Overview
Description
3-Bromo-2-fluoroquinoline is a chemical compound that belongs to the class of quinolines. It is a heterocyclic organic compound that has a wide range of applications in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various laboratory experiments.
Scientific Research Applications
Metalation and Functionalization Sequences
3-Bromo-2-fluoroquinoline serves as a precursor for diverse functionalization strategies, enabling the synthesis of quinoline carboxylic acids and their derivatives through halogen/metal permutation and carboxylation reactions. These transformations are crucial for introducing functional groups at strategic positions, facilitating further chemical modifications and the synthesis of complex molecules (Ondi, Volle, & Schlosser, 2005).
Synthesis of Novel Quinoline Derivatives
It acts as a versatile building block for the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline systems, which are evaluated for their biological activities against various pathogenic bacterial and fungal strains. The ability to generate such diverse derivatives highlights its role in the discovery and development of new antimicrobial agents (Abdel‐Wadood et al., 2014).
Building Blocks for Antibiotics Synthesis
The compound is instrumental in the development of halogenated quinoline building blocks, which are significant in antimicrobial drug discovery. Its transformation into 4-bromo-3-fluoro-6-methoxyquinoline and similar derivatives underscores its utility in synthesizing compounds with potential antibiotic properties (Flagstad et al., 2014).
Deprotonation and Cross-Coupling Reactions
This compound is used in deprotonation reactions facilitated by lithium magnesates, leading to the formation of lithium arylmagnesates. These intermediates are then involved in cross-coupling reactions, demonstrating the compound's role in creating new C-C bonds and facilitating the synthesis of complex organic molecules (Awad et al., 2004).
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-2-fluoroquinoline, like other fluoroquinolones, are the bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes play crucial roles in DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
this compound interacts with its targets by forming a complex with the enzyme and DNA. This complex stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . The formation of this complex blocks the progress of the DNA replication fork, thereby inhibiting DNA replication .
Biochemical Pathways
The action of this compound on DNA gyrase and topoisomerase IV disrupts the normal biochemical pathways of DNA replication. This disruption leads to cell death, making this compound an effective bactericidal agent .
Pharmacokinetics
Fluoroquinolones in general are known for their good oral bioavailability and broad tissue distribution . They are metabolized in the liver and excreted via the kidneys .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it a potent antibacterial agent.
Action Environment
The action of this compound, like other fluoroquinolones, can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is used in the synthesis of compounds like this compound, is known to be environmentally benign . .
Safety and Hazards
Future Directions
The future directions for 3-Bromo-2-fluoroquinoline involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their plausible practical applications . There is a growing interest in fluorinated derivatives of quinolines due to their remarkable biological activity .
Biochemical Analysis
Cellular Effects
It is known that quinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that quinolines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-bromo-2-fluoroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQPMQWGLQPGLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179488-06-3 | |
Record name | 3-bromo-2-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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